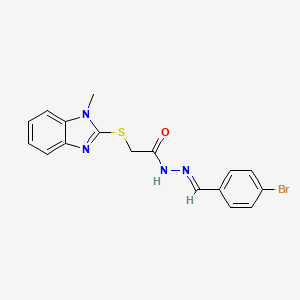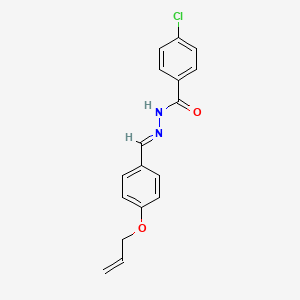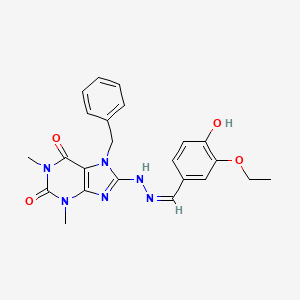
N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with phenyl and propenylidene groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine typically involves the condensation of appropriate aldehydes or ketones with piperazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-Methyl-3-phenyl-2-propenylidene)-2-phenylacetohydrazide
- N-(2-Methyl-3-phenyl-2-propenylidene)-2-(2-naphthyloxy)propanohydrazide
Uniqueness
N-(2-Methyl-3-phenyl-2-propenylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C20H23N3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(E,E)-2-methyl-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18(16-19-8-4-2-5-9-19)17-21-23-14-12-22(13-15-23)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3/b18-16+,21-17+ |
InChIキー |
ZPQXCOCXZPFXBJ-QZIGRMKYSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-2-(3-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976662.png)

![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11976665.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11976667.png)
![2-chloro-6,7-bis(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976671.png)
![8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B11976672.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11976676.png)
![3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B11976681.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976687.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976697.png)
![4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11976711.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11976719.png)

